1-ethyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of ethyl hydrazinecarboxylate with 2-methylbenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(4-METHYLBENZOYL)AMINO]BENZOATE
- 2-CYANO-N-(2,5-DIOXOPYRROLIDIN-1-YL) ACETAMIDE
- 1-ACETYL-3-SUBSTITUTED THIOUREAS
Uniqueness
1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, such as the ethyl and benzoyl groups attached to the pyrazole ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16N4O2 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-ethyl-4-[(2-methylbenzoyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-3-18-8-11(12(17-18)13(15)19)16-14(20)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H2,15,19)(H,16,20) |
InChI Key |
OASSWWJEDZPAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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